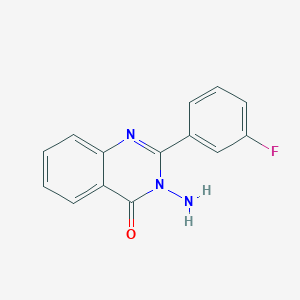
3-Amino-2-(3-fluorophenyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-(3-fluorophenyl)quinazolin-4(3H)-one: is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This specific compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(3-fluorophenyl)quinazolin-4(3H)-one typically involves the reaction of 3-fluoroaniline with anthranilic acid derivatives under specific conditions. The process may include cyclization and amination steps, often facilitated by catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinazolinone derivatives with altered biological activities.
Reduction: Reduction reactions can modify the quinazolinone ring, potentially enhancing or diminishing its biological properties.
Substitution: Substitution reactions, particularly at the amino or fluorophenyl groups, can lead to a variety of derivatives with different pharmacological profiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogenating agents, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions are typically quinazolinone derivatives with modified functional groups, which can exhibit diverse biological activities.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Amino-2-(3-fluorophenyl)quinazolin-4(3H)-one is used as a building block for the synthesis of various heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool in biochemical research.
Medicine: In medicine, this compound is being explored for its potential therapeutic applications. Studies have indicated its efficacy in inhibiting certain cancer cell lines, making it a candidate for anti-cancer drug development. Additionally, its anti-inflammatory properties are being investigated for potential use in treating inflammatory diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 3-Amino-2-(3-fluorophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways. These interactions contribute to its biological effects, including anti-cancer and anti-inflammatory activities.
Comparaison Avec Des Composés Similaires
2-(3-Fluorophenyl)quinazolin-4(3H)-one: Lacks the amino group, which may affect its biological activity.
3-Amino-2-phenylquinazolin-4(3H)-one: Lacks the fluorine atom, which can influence its pharmacological properties.
3-Amino-2-(4-fluorophenyl)quinazolin-4(3H)-one: The position of the fluorine atom is different, potentially altering its interaction with biological targets.
Uniqueness: The presence of both the amino group and the fluorophenyl group in 3-Amino-2-(3-fluorophenyl)quinazolin-4(3H)-one contributes to its unique pharmacological profile. These functional groups enable specific interactions with molecular targets, enhancing its potential as a therapeutic agent.
Propriétés
Formule moléculaire |
C14H10FN3O |
|---|---|
Poids moléculaire |
255.25 g/mol |
Nom IUPAC |
3-amino-2-(3-fluorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C14H10FN3O/c15-10-5-3-4-9(8-10)13-17-12-7-2-1-6-11(12)14(19)18(13)16/h1-8H,16H2 |
Clé InChI |
QDQWULOAXZNBCM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC(=CC=C3)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



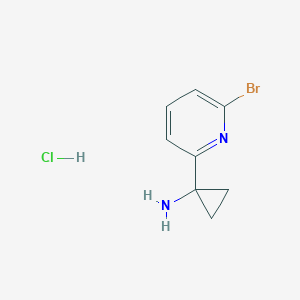


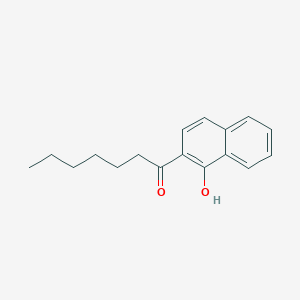




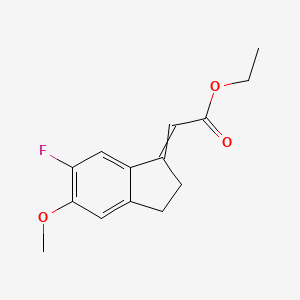
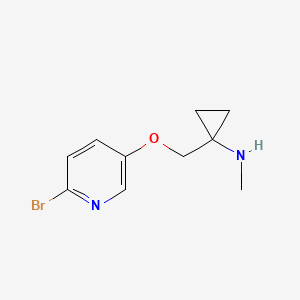
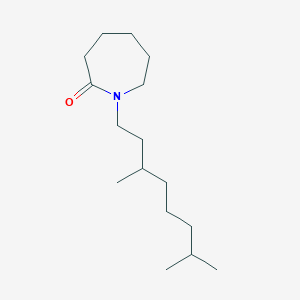
![2,4-Diamino-5-imino-5H-[1]benzopyrano[3,4-c]pyridine-1-carbonitrile](/img/structure/B15066245.png)

